![molecular formula C9H9FO3 B2459962 2-(2-Fluoro-3-methylphenoxy)acetic acid CAS No. 714251-65-7](/img/structure/B2459962.png)
2-(2-Fluoro-3-methylphenoxy)acetic acid
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Overview
Description
2-(2-Fluoro-3-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol It is characterized by the presence of a fluoro and a methyl group attached to a phenoxyacetic acid structure
Mechanism of Action
Target of Action
It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid works by lowering the pH, which can inhibit the growth of bacteria and fungi .
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s plausible that 2-(2-Fluoro-3-methylphenoxy)acetic acid may interact with similar biochemical pathways.
Result of Action
Based on its structural similarity to acetic acid, it may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid typically involves the reaction of 2-fluoro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetic acids .
Scientific Research Applications
2-(2-Fluoro-3-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with structural similarities.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture.
Uniqueness
2-(2-Fluoro-3-methylphenoxy)acetic acid is unique due to the presence of both a fluoro and a methyl group, which can significantly influence its chemical properties and biological activity. These substituents can enhance the compound’s stability, reactivity, and specificity in various applications .
Properties
IUPAC Name |
2-(2-fluoro-3-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWXGRDGHVCRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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